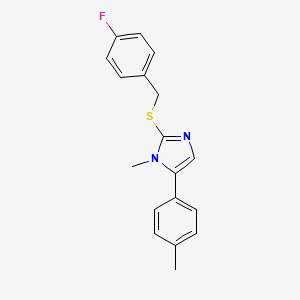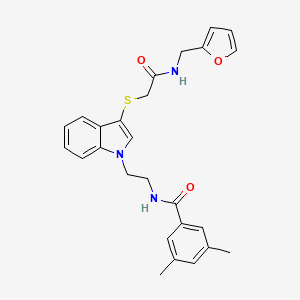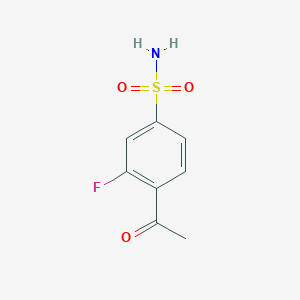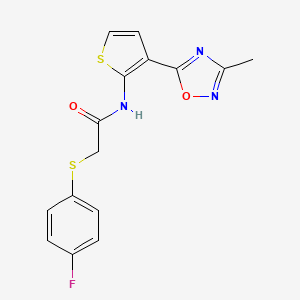![molecular formula C10H12N4 B2793383 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2189434-49-7](/img/structure/B2793383.png)
4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Karmakar et al. reported a method for synthesizing “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .Molecular Structure Analysis
The molecular structure of “4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is characterized by a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
The 2-azetidinone ring system is a fundamental structural feature of various β-lactam antibiotics. Interestingly, 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine derivatives have shown promising antibacterial activity . Their antibacterial results are comparable to those of the reference drug amoxicillin. Additionally, antifungal screening against strains such as T. harzianum and A. niger has been evaluated, demonstrating potential in combating fungal infections .
Anticancer Properties
Research suggests that certain azetidinone derivatives exhibit anticancer activity. While specific studies on 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine are limited, its structural features warrant further investigation. The presence of the azetidinone ring may contribute to its potential as an antitumor agent .
Green Synthesis and Catalysis
The compound’s green and practical synthesis method using catalytic amounts of molecular iodine under microwave irradiation is noteworthy. Researchers have successfully synthesized 3-pyrrole-substituted 2-azetidinones with various substituents at N-1 and C-4 positions. The procedure is effective for both mono- and polyaromatic groups at the N-1 position, and optically pure derivatives have been obtained .
Drug Design and Medicinal Chemistry
Given the importance of β-lactam antibiotics, understanding the structure-activity relationship of azetidinone-containing compounds is crucial. Researchers explore modifications to the azetidinone ring to enhance pharmacological properties4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine derivatives could serve as valuable scaffolds for drug design .
Organic Synthesis and Methodology Development
The expedient synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine and microwave irradiation highlights its potential as a versatile building block in organic synthesis. Researchers can explore its use in constructing more complex molecules .
Chemical Biology and Mechanistic Studies
Understanding the mechanistic pathway of the iodine-catalyzed synthesis provides insights into reaction kinetics and selectivity. Researchers employ techniques such as 1H-NMR spectroscopy to unravel the underlying processes. Investigating the role of Lewis acid catalysts and microwave irradiation contributes to the broader field of chemical biology .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from g1 phase to s phase, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Azetidin-2-ones, a class of compounds to which this compound belongs, are known to be hydrolytically vulnerable solids .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting potential anticancer properties .
Action Environment
The stability of similar compounds, such as azetidin-2-ones, can be influenced by factors such as temperature and ph .
Propiedades
IUPAC Name |
4-(azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-7-9-10(13-4-2-5-13)11-3-6-14(9)12-8/h3,6-7H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLMTJGYRPBWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2793300.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2793305.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2793307.png)

![N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2793310.png)

![6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2793313.png)
![2-(4-fluorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2793315.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2793316.png)
![1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride](/img/structure/B2793317.png)
![1-[(1-Prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B2793319.png)
